11-Oxomogroside III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

It is known that mogrosides, the family of compounds to which 11-oxomogroside iii belongs, have been shown to exert numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Mode of Action

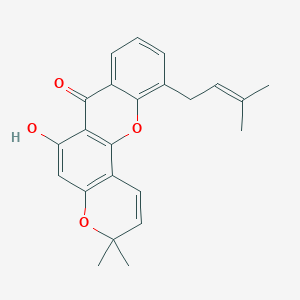

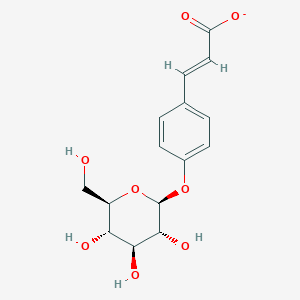

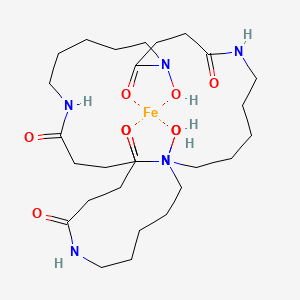

It is a cucurbitane triterpene glycoside isolated from siraitia grosvenorii fruits . The chemical structure of mogrosides, including this compound, consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol .

Biochemical Pathways

It is known that mogrosides have antioxidation, anti-inflammatory, and blood glucose modulation effects . This suggests that this compound may interact with biochemical pathways related to these functions.

Result of Action

It is known that mogrosides have antioxidation, anti-inflammatory, and blood glucose modulation effects . This suggests that this compound may have similar effects at the molecular and cellular level.

Action Environment

It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Biochemical Analysis

Biochemical Properties

11-Oxomogroside III plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to exhibit antioxidative and anti-inflammatory properties . The compound interacts with enzymes such as β-glucosidase, which facilitates the hydrolysis of glycosidic bonds, releasing mogrol and glucose . Additionally, this compound interacts with proteins involved in cellular signaling pathways, modulating their activity and contributing to its biological effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as AKT and mTOR, which are involved in cell growth and survival . Furthermore, this compound affects gene expression by regulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as β-glucosidase, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the hydrolysis of glycosidic bonds, affecting the availability of glucose and other metabolites. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, altering their activity and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidative and anti-inflammatory activities . At higher doses, this compound may induce toxic or adverse effects, including cellular apoptosis and disruption of normal cellular processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by enzymes such as β-glucosidase, which hydrolyzes the glycosidic bonds, releasing mogrol and glucose . This metabolic process affects the availability of glucose and other metabolites, influencing cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biological effects . The transport and distribution of this compound are crucial for its therapeutic potential, as they determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 11-Oxomogroside III typically involves the extraction and purification from the monk fruit. The extraction process often uses solvents like ethanol or carbon dioxide . The purification process may involve high-performance liquid chromatography (HPLC) to isolate the specific glycoside .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from monk fruit, followed by purification using advanced chromatographic techniques . The process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 11-Oxomogroside III undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycoside moieties.

Substitution: Substitution reactions can occur at specific positions on the cucurbitane skeleton.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

11-Oxomogroside III has a wide range of scientific research applications:

Chemistry: Used as a natural sweetener and a model compound for studying glycoside chemistry.

Biology: Investigated for its antioxidant, anti-inflammatory, and anti-tumor properties.

Medicine: Potential therapeutic agent for diabetes, obesity, and cancer.

Industry: Used in the food and beverage industry as a natural sweetener.

Comparison with Similar Compounds

11-Oxomogroside III is unique among mogrosides due to its specific structure and properties. Similar compounds include:

- Mogroside IIe

- Mogroside III

- 11-Oxomogroside IIIE

- Mogroside IV

- 11-Oxomogroside IV

- Mogroside V

- 11-Oxomogroside V

These compounds share a similar cucurbitane skeleton but differ in the number and position of glycoside moieties, which influence their sweetness and biological activities .

Properties

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-28,30-43,49-50,52-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTRSWYYQQKYKT-KEMCFQJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-cyano-1-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]-N-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]pyridine-2-sulfonamide](/img/structure/B1257172.png)

![5-[6-hydroxy-4-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)vinyl]-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol](/img/structure/B1257176.png)

![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)